3-[(4-Cyanophenyl)sulfanyl]propanoic acid chemical properties
3-[(4-Cyanophenyl)sulfanyl]propanoic acid chemical properties
Technical Whitepaper: 3-[(4-Cyanophenyl)sulfanyl]propanoic Acid
Physicochemical Profiling, Synthetic Pathways, and Pharmacophore Utility
Executive Summary
3-[(4-Cyanophenyl)sulfanyl]propanoic acid (CAS: 381731-79-9) is a bifunctional organic building block characterized by a thioether linkage connecting a para-substituted benzonitrile to a propanoic acid tail.[1] This compound serves as a critical intermediate in the synthesis of metabolic modulators (e.g., PPAR agonists), VLA-4 antagonists, and increasingly as a flexible linker in Proteolysis Targeting Chimeras (PROTACs). Its chemical utility lies in the orthogonality of its functional groups: the carboxylic acid is primed for amide coupling, the nitrile offers a gateway to tetrazoles or amidines, and the thioether provides a site for oxidative tuning (sulfoxide/sulfone) to modulate lipophilicity and metabolic stability.
Section 1: Molecular Identity & Physicochemical Profile[2]
This section aggregates the core identifiers and calculated physicochemical properties essential for evaluating the compound's behavior in biological media and synthetic workflows.
| Property | Data / Value |
| IUPAC Name | 3-[(4-Cyanophenyl)sulfanyl]propanoic acid |
| Common Synonyms | 3-(4-Cyanophenylthio)propionic acid; 4-[(2-Carboxyethyl)thio]benzonitrile |
| CAS Number | 381731-79-9 |
| Molecular Formula | C₁₀H₉NO₂S |
| Molecular Weight | 207.25 g/mol |
| SMILES | N#Cc1ccc(SCCC(=O)O)cc1 |
| Appearance | Off-white to pale yellow solid (crystalline) |
Physicochemical Descriptors (Calculated):
| Descriptor | Value | Implication for Drug Design |
| cLogP | ~1.9 - 2.2 | Moderate lipophilicity; suitable for oral bioavailability and membrane permeability. |
| pKa (Acid) | 4.6 ± 0.2 | Exists as a mono-anion at physiological pH (7.4), enhancing solubility in aqueous buffers. |
| TPSA | ~61 Ų | Well within the "Rule of 5" limit (<140 Ų), predicting good intestinal absorption. |
| H-Bond Donors | 1 (COOH) | Low donor count favors permeability. |
| Rotatable Bonds | 4 | The thio-propyl chain introduces flexibility, critical for induced-fit binding in protein pockets. |
Section 2: Synthetic Pathways & Process Chemistry
The synthesis of 3-[(4-Cyanophenyl)sulfanyl]propanoic acid relies on constructing the C(aryl)-S bond. Two primary methodologies are employed depending on the starting material availability and scale.[2]
Method A: Nucleophilic Aromatic Substitution (SₙAr) – Scalable Route
This method is preferred for large-scale synthesis due to the low cost of 4-chlorobenzonitrile. The electron-withdrawing cyano group at the para position activates the ring for nucleophilic attack by the thiol.
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Reagents: 4-Chlorobenzonitrile, 3-Mercaptopropanoic acid, Base (K₂CO₃ or Cs₂CO₃).
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Solvent: Polar aprotic (DMF or DMSO) to enhance nucleophilicity.
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Conditions: 80–100°C, 4–12 hours.
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Mechanism: The thiolate anion attacks the ipso-carbon of the benzonitrile, forming a Meisenheimer complex, followed by the elimination of chloride.
Method B: Thiol Alkylation (Michael Addition/Substitution) – Laboratory Route
Alternatively, if 4-cyanothiophenol is available, it can be alkylated with 3-bromopropanoic acid or reacted with acrylic acid via a thia-Michael addition.
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Reagents: 4-Cyanothiophenol, 3-Bromopropanoic acid (or Acrylic acid).
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Base: NaOH or Et₃N.
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Conditions: Ambient temperature to 50°C.
Synthetic Workflow Diagram
Figure 1: The solid lines depict the SₙAr route (Method A), favored for its atom economy and use of stable precursors. Dotted lines show the alkylation route (Method B).
Section 3: Reactivity & Functional Group Transformations
The molecule contains three distinct reactive centers, allowing for orthogonal derivatization in medicinal chemistry campaigns.
1. The Carboxylic Acid (COOH):
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Reactivity: Standard amide coupling (EDC/HOBt, HATU) or esterification.
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Utility: This is the primary attachment point for linking to E3 ligase ligands (e.g., Thalidomide derivatives) in PROTAC design or to pharmacophores in fragment-based drug discovery.
2. The Thioether Bridge (-S-):
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Oxidation: Can be selectively oxidized to the Sulfoxide (-SO-) using 1 equivalent of mCPBA or NaIO₄, or to the Sulfone (-SO₂-) using excess oxidant.
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Impact: Oxidation increases polarity and rigidity. The sulfone analog is often the active pharmacophore in VLA-4 antagonists (e.g., MK-0668 precursors), as the sulfone oxygen atoms can participate in hydrogen bonding.
3. The Nitrile Group (-CN):
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Hydrolysis: Converts to a primary amide or carboxylic acid under strong acidic/basic conditions.
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Cyclization: Reaction with sodium azide forms a Tetrazole , a bioisostere of carboxylic acid often used to improve metabolic stability and potency (e.g., in Sartan-type drugs).
Section 4: Biological Context & Pharmacophore Relevance
1. PROTAC Linker Systems In the emerging field of targeted protein degradation, the "thiopropionic" motif serves as a flexible linker. The chain length (3 carbons + sulfur) provides optimal spacing between the target protein ligand and the E3 ligase recruiter. The aryl nitrile moiety can improve the solubility profile of the linker compared to purely alkyl chains.
2. PPAR Agonist Fragment The structure mimics the "tail" region of Peroxisome Proliferator-Activated Receptor (PPAR) delta agonists (e.g., GW501516). In these drugs, the carboxylic acid head group forms a salt bridge with specific residues (often Histidine or Tyrosine) in the PPAR binding pocket, while the thioether linkage positions the aromatic ring into a hydrophobic cleft.
3. Metabolic Probe Thiopropionic acid derivatives are often used to study beta-oxidation pathways. The presence of the sulfur atom blocks standard fatty acid degradation, trapping metabolic intermediates for analysis.
Section 5: Safety & Handling
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Hazard Classification: Irritant (Skin/Eye).
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Specific Risks:
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Thioethers: Can degrade to release foul-smelling thiols if subjected to strong reducing conditions.
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Nitriles: Potential for cyanide release under extreme thermal or metabolic decomposition (though the aryl-nitrile bond is generally robust).
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Storage: Store at 2–8°C under inert atmosphere (Nitrogen/Argon) to prevent slow oxidation of the sulfur atom to sulfoxide by atmospheric oxygen.
References
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ChemicalBook. (n.d.). 3-[(4-cyanophenyl)sulfanyl]propanoic acid MSDS and Properties. Retrieved from
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MedChemExpress. (2024). 3-(4-Cyanophenyl)propanoic acid as PROTAC Linker. (Note: Reference discusses the alkyl analog, establishing the linker class utility). Retrieved from
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Lin, L. S., et al. (2009).[3] "Discovery of N-{N-[(3-cyanophenyl)sulfonyl]...} (MK-0668), an extremely potent and orally active antagonist of very late antigen-4."[3] Journal of Medicinal Chemistry, 52(11), 3449-3452.[3] (Demonstrates the bioactivity of the oxidized sulfonyl analog). Retrieved from
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TCI Chemicals. (n.d.). 3-(Methylthio)propionic Acid Properties. (Reference for general thiopropionic acid reactivity). Retrieved from
Sources
- 1. 381731-79-9 CAS MSDS (3-[(4-cyanophenyl)sulfanyl]propanoic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. CN102211994A - Industrialized synthesis method of 3-(2-bromophenyl)propionic acid - Google Patents [patents.google.com]
- 3. Discovery of N-{N-[(3-cyanophenyl)sulfonyl]-4(R)-cyclobutylamino-(L)-prolyl}-4-[(3',5'-dichloroisonicotinoyl) amino]-(L)-phenylalanine (MK-0668), an extremely potent and orally active antagonist of very late antigen-4 - PubMed [pubmed.ncbi.nlm.nih.gov]
